molecular formula O8U3 B12748452 Triuranium octaoxide CAS No. 1344-59-8

Triuranium octaoxide

Katalognummer: B12748452
CAS-Nummer: 1344-59-8
Molekulargewicht: 842.08 g/mol
InChI-Schlüssel: IQWPWKFTJFECBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uranyl uranate is a compound involving uranium in its oxidation state +6. It is a type of uranate, which are ternary oxides involving uranium and oxygen atoms. The chemical formula for uranyl uranate is typically represented as ( UO_2 \cdot UO_3 ). This compound is significant in the context of nuclear chemistry and the nuclear fuel cycle, where it plays a role in the processing and disposal of uranium-based materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Uranyl uranate can be synthesized through various methods. One common approach involves the combination of uranyl nitrate with ammonia to form ammonium diuranate, which is then calcined to produce uranyl uranate. The reaction conditions typically involve controlled precipitation and high-temperature calcination .

Another method involves the thermal decomposition of uranyl acetate complexes. For example, barium uranyl acetate can be thermally decomposed at 900°C to produce barium diuranate, which can then be processed further to obtain uranyl uranate .

Industrial Production Methods

In industrial settings, uranyl uranate is often produced as an intermediate in the processing of uranium ores. The production process typically involves the precipitation of uranium from its ores using reagents such as sodium carbonate or ammonia, followed by calcination to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Uranyl uranate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving uranyl uranate include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce uranyl peroxide, while reduction can yield uranium dioxide .

Wissenschaftliche Forschungsanwendungen

Uranyl uranate has several scientific research applications, including:

Wirkmechanismus

The mechanism by which uranyl uranate exerts its effects involves its interaction with various molecular targets. The uranyl ion (( UO_2^{2+} )) can bind to proteins, DNA, and other biomolecules, leading to structural and functional changes. These interactions can result in the disruption of normal cellular processes and induce toxic effects .

Vergleich Mit ähnlichen Verbindungen

Uranyl uranate can be compared with other similar compounds, such as:

Uranyl uranate is unique in its specific chemical structure and reactivity, making it valuable in various scientific and industrial contexts.

Eigenschaften

CAS-Nummer

1344-59-8

Molekularformel

O8U3

Molekulargewicht

842.08 g/mol

InChI

InChI=1S/8O.3U

InChI-Schlüssel

IQWPWKFTJFECBS-UHFFFAOYSA-N

Kanonische SMILES

O=[U](=O)=O.O=[U](=O)O[U](=O)=O

Physikalische Beschreibung

Other Solid
Olive green-black solid;  [ATSDR ToxProfiles]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.